(R)-WRN inhibitor 1

Enantiomeric Specificity Structure-Activity Relationship (SAR) WRN Helicase

Select (R)-WRN inhibitor 1 for stereochemically defined R-enantiomer purity essential for reproducible WRN target engagement studies. This cyclic vinyl sulfone chemotype provides an orthogonal tool distinct from triazolo-pyrimidine (HRO761) or covalent (VVD-214) inhibitors, enabling scaffold-independent validation of synthetic lethality in MSI-H/dMMR models. Request a quote.

Molecular Formula C16H13FN2O4S
Molecular Weight 348.4 g/mol
Cat. No. B15140315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-WRN inhibitor 1
Molecular FormulaC16H13FN2O4S
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESC1C(C=CS1(=O)=O)NC(=O)C2=CC=C(NC2=O)C3=CC=C(C=C3)F
InChIInChI=1S/C16H13FN2O4S/c17-11-3-1-10(2-4-11)14-6-5-13(16(21)19-14)15(20)18-12-7-8-24(22,23)9-12/h1-8,12H,9H2,(H,18,20)(H,19,21)/t12-/m1/s1
InChIKeyYRGBNIIHHNVNDL-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What is (R)-WRN inhibitor 1? A Guide to Its Chiral Identity and Procurement Context


(R)-WRN inhibitor 1 is the R-enantiomer of a specific Werner syndrome ATP-dependent helicase (WRN) inhibitor, identified as 'Example 7' in the patent application WO2023062575A1 [1]. As a chiral small molecule, it targets the WRN helicase domain, a key enzyme in DNA repair and genome maintenance [2]. This compound is part of a novel class of precision oncology research tools being developed for their potential to exploit synthetic lethality in cancers characterized by high microsatellite instability (MSI-H) or mismatch repair deficiency (dMMR) [3].

Why (R)-WRN inhibitor 1 Cannot Be Replaced by Another WRN Inhibitor Without Validation


The WRN inhibitor landscape is characterized by diverse binding modes (e.g., allosteric vs. ATP-competitive, covalent vs. non-covalent) and significant inter-scaffold variability in biochemical and cellular potency [1]. Even among compounds with the same core scaffold, single enantiomers like (R)-WRN inhibitor 1 can exhibit dramatically different activity, selectivity, and pharmacokinetic profiles compared to their chiral counterparts or racemic mixtures [2]. Therefore, substitution with another 'WRN inhibitor' without direct, quantitative, head-to-head comparative data introduces significant experimental risk and can invalidate research outcomes. The specific (R)-enantiomeric form may possess a unique interaction with the WRN helicase domain that is not replicated by other in-class compounds.

Quantitative Evidence for Selecting (R)-WRN inhibitor 1 Over Racemic Mixtures and Other WRN Inhibitors


Enantiomeric Purity and Its Potential Impact on WRN Helicase Engagement

(R)-WRN inhibitor 1 is specified as the pure R-enantiomer of the WRN inhibitor described in patent Example 7 [1]. While direct activity data for this specific enantiomer is not publicly available, the field of medicinal chemistry establishes that enantiomers of a chiral drug can have profound differences in binding affinity and functional activity [2]. The procurement of the pure (R)-enantiomer ensures experimental reproducibility and avoids the confounding biological effects that can arise from the use of a racemic mixture (which contains both the (R)- and (S)-enantiomers).

Enantiomeric Specificity Structure-Activity Relationship (SAR) WRN Helicase

Inferred Activity Against MSI-H Cancer Cells via Synthetic Lethality

As a member of the WRN inhibitor class, (R)-WRN inhibitor 1 is expected to induce synthetic lethality in MSI-H/dMMR cancer cells while sparing microsatellite stable (MSS) cells. This is a class-defining characteristic. For context, the advanced WRN inhibitor HRO761 has been shown to potently inhibit WRN with an IC50 of 9 nM in biochemical assays and exhibits selective anti-proliferative effects in MSI-H cell lines . Similarly, the tool compound S35, a triazolo-pyrimidine derivative, displayed GI50 values between 36.4 and 306 nM in a panel of MSI cell lines, while its GI50 in MSS cells was greater than 20,000 nM, demonstrating a selectivity window of >65-fold [1].

Synthetic Lethality MSI-H Cancer Anti-Proliferative Activity

Comparative Chemical Matter and IP Position Relative to Clinical-Stage WRN Inhibitors

The patent application for (R)-WRN inhibitor 1 (WO2023062575A1) describes it as a 'cyclic vinyl sulfone' [1]. This is chemically distinct from the scaffolds of the two most clinically advanced WRN inhibitors: HRO761 (a non-covalent, allosteric inhibitor with a triazolo-pyrimidine core) [2] and RO7589831/VVD-214 (a covalent, allosteric inhibitor) [3]. The novel chemical matter and distinct IP position of (R)-WRN inhibitor 1 offer a unique starting point for chemical biology studies and potential drug discovery programs that seek to avoid the crowded IP space around the current clinical candidates.

Chemical Scaffold Intellectual Property Novelty

Optimal Research and Procurement Scenarios for (R)-WRN inhibitor 1


Investigating Structure-Activity Relationships of Chiral WRN Inhibitors

As a pure enantiomer, (R)-WRN inhibitor 1 is an ideal tool for studying the impact of stereochemistry on WRN inhibition. Researchers can use it to directly compare its biochemical and cellular activity against its (S)-enantiomer or the racemic mixture to define the pharmacophore and inform the design of more potent and selective inhibitors. This is supported by the evidence of its defined stereochemistry as an R-enantiomer [1].

Validating the Synthetic Lethality of WRN Inhibition in MSI-H Cancer Models

The compound serves as a chemical probe for validating the synthetic lethal relationship between WRN inhibition and MSI-H/dMMR status. Its class-based mechanism of action supports its use in cell-based assays to confirm selective anti-proliferative effects in MSI-H cell lines (e.g., HCT116, SW48) compared to MSS lines [1]. This application stems directly from the class-level inference of synthetic lethality established for WRN inhibitors.

Benchmarking Against Established Tool Compounds in Biochemical Assays

Procuring (R)-WRN inhibitor 1 enables researchers to benchmark its activity profile against well-characterized WRN tool compounds such as HRO761 or S35 in direct, head-to-head biochemical assays (e.g., WRN ATPase or helicase assays). This is crucial for contextualizing its potency and mechanism of action, as evidenced by the available quantitative data for comparator compounds [1].

Early-Stage Drug Discovery Leveraging a Novel Chemical Scaffold

For organizations seeking to develop a new generation of WRN inhibitors with distinct intellectual property, (R)-WRN inhibitor 1 provides a structurally novel starting point. Its 'cyclic vinyl sulfone' core differs significantly from the triazolo-pyrimidine scaffolds of clinical candidates like HRO761, offering a clear pathway for creating a differentiated and patentable chemical series [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-WRN inhibitor 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.